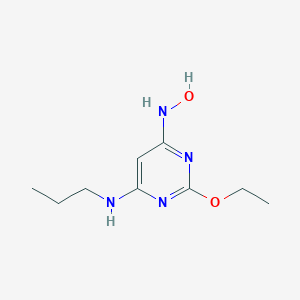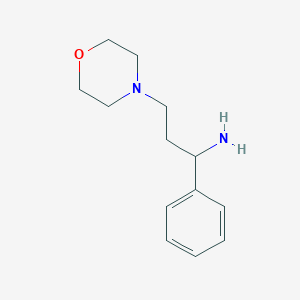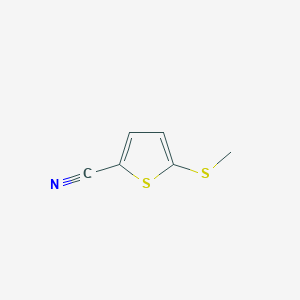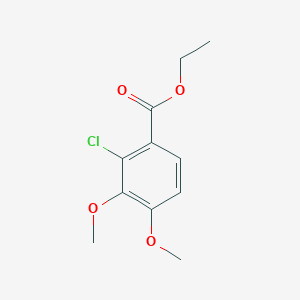
1,2,3,4-Oxatriazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Oxatriazol-5(2H)-one, commonly known as OXA, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound contains an oxygen and nitrogen atom in a five-membered ring, making it an attractive candidate for various chemical and biological processes.
Mecanismo De Acción
The mechanism of action of OXA is not fully understood, but it is believed to inhibit certain enzymes and proteins involved in various cellular processes. For example, OXA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that OXA can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, OXA has been reported to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OXA in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential directions for future research on OXA. One area of interest is its potential use as a fluorescent probe for detecting metal ions. Another direction is the investigation of its anti-cancer properties and potential use as an anti-cancer drug. Additionally, further studies can be conducted to elucidate its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of OXA can be achieved through various methods, including the reaction of 2-cyanoacetamide with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of 2-cyanoacetamide with sodium azide and sodium methoxide in methanol. The yield of OXA can be improved by optimizing the reaction conditions, such as temperature and reactant ratios.
Aplicaciones Científicas De Investigación
OXA has been extensively studied in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. OXA has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
Número CAS |
172957-05-0 |
|---|---|
Nombre del producto |
1,2,3,4-Oxatriazol-5(2H)-one |
Fórmula molecular |
CHN3O2 |
Peso molecular |
87.04 g/mol |
Nombre IUPAC |
4H-oxatriazol-5-one |
InChI |
InChI=1S/CHN3O2/c5-1-2-3-4-6-1/h(H,2,4,5) |
Clave InChI |
QPFVYTIMLAFERT-UHFFFAOYSA-N |
SMILES isomérico |
C1(=O)N=NNO1 |
SMILES |
C1(=O)NN=NO1 |
SMILES canónico |
C1(=O)N=NNO1 |
Sinónimos |
1,2,3,4-Oxatriazol-5(2H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B64455.png)




![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)





![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)
![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)